BenchChemオンラインストアへようこそ!

2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide

Physicochemical Profiling RORγ Inverse Agonists Lead Optimization

Unlock a strategic advantage by procuring CAS 941884-59-9—a fragment-like thiophene-3-carboxamide with a low logP (1.8) and moderate tPSA (~88 Ų). Its unique 4-(ethylsulfonyl)phenylacetamido motif is critical for maintaining nanomolar RORγ inverse agonism (IC50 ~2–7 nM for analogues) and sub-micromolar GK activation (EC₅₀ ~130–170 nM). Simply removing the N-methyl group or switching the linker dramatically shifts potency and selectivity, making this exact scaffold irreplaceable for SAR studies, ADME modeling validation, and developing isoform-selective nuclear receptor probes without the phospholipidosis risk of lipophilic alternatives.

Molecular Formula C16H18N2O4S2
Molecular Weight 366.45
CAS No. 941884-59-9
Cat. No. B2619277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide
CAS941884-59-9
Molecular FormulaC16H18N2O4S2
Molecular Weight366.45
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC
InChIInChI=1S/C16H18N2O4S2/c1-3-24(21,22)12-6-4-11(5-7-12)10-14(19)18-16-13(8-9-23-16)15(20)17-2/h4-9H,3,10H2,1-2H3,(H,17,20)(H,18,19)
InChIKeyOAGRNBLJGDNYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide (CAS 941884-59-9) Procurement-Focused Compound Overview


2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide (CAS 941884-59-9) is a synthetic small-molecule thiophene-3-carboxamide derivative featuring a 4‑(ethylsulfonyl)phenylacetamido substituent at the 2‑position and an N‑methyl amide terminus . With a molecular formula of C₁₆H₁₈N₂O₄S₂ (MW 366.46 g mol⁻¹) and a calculated logP of 1.8, it occupies a distinct physicochemical space relative to many bulkier, more lipophilic thiophene carboxamide analogues described in the patent and primary literature [1]. The compound belongs to a structural class that has been explored as both a retinoid‑related orphan receptor gamma (RORγ) modulator scaffold and a potential glucokinase (GK) activator template, making it relevant to procurement decisions in immunology‑oncology and metabolic‑disease research programs [2][3].

Why Generic Substitution of 2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide (CAS 941884-59-9) Carries Scientific Risk


Thiophene‑3‑carboxamides carrying an ethylsulfonyl‑phenylacetamido motif constitute a series in which small structural modifications yield large shifts in target potency, selectivity, and physicochemical properties. For instance, simply removing the N‑methyl group on the carboxamide terminus (e.g., CAS 941972‑40‑3) alters the hydrogen‑bond donor capability and logD, while switching the acetamide linker to a benzamide (e.g., CAS 941959‑61‑1) changes the spatial orientation of the sulfonyl‑phenyl ring and has been shown to shift RORγ binding from low‑nanomolar to micromolar range in closely related analogues [1]. Furthermore, the specific ethylsulfonyl substitution on the phenyl ring is critical; methyl‑ or propyl‑sulfonyl congeners frequently exhibit inferior metabolic stability or altered target engagement profiles in RORγ‑ and glucokinase‑focused assays [2][3]. Consequently, substituting this compound with a generic thiophene‑carboxamide “analogue” without verifying the exact substitution pattern risks obtaining a molecule with fundamentally different biological activity, solubility, and intellectual‑property coverage.

Quantitative Differentiation Evidence for 2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide (CAS 941884-59-9) vs. Closest Comparators


N‑Methyl Amide Modification Lowers Molecular Weight and logP Relative to Bulkier Thiophene‑Carboxamide RORγ Modulators

The target compound carries a compact N‑methyl amide termination (MW 366.46, logP 1.80), whereas clinically profiled RORγ inverse agonists in the thiophene‑carboxamide class, such as the biaryl‑amide series exemplified by 2‑[4‑(ethylsulfonyl)phenyl]‑N‑{5‑[2‑(2‑methylpropyl)benzoyl]‑4‑phenyl‑1,3‑thiazol‑2‑yl}acetamide (MW 546.7, logP >4.5), are substantially larger and more lipophilic [1][2]. The lower logP of CAS 941884‑59‑9 translates to a predicted LogD₇.₄ ~1.3–1.5, which is within the range associated with favourable oral absorption and reduced metabolic clearance in rat and human hepatocyte assays [3].

Physicochemical Profiling RORγ Inverse Agonists Lead Optimization

Thiophene‑3‑Carboxamide Core Differentiates from Fused‑Thiophene RORγ Modulators in Selectivity Potential

The monocyclic thiophene‑3‑carboxamide scaffold of CAS 941884‑59‑9 contrasts with the fused thiophene‑thiazole derivatives disclosed in WO2015101928A1, which generally show broader RORα/β/γ activity profiles. In binding‑assay data curated by ChEMBL and BindingDB, closely related monocyclic thiophene‑carboxamide analogues (e.g., BDBM50445876, IC50 = 2 nM for RORγ; IC50 > 10,000 nM for RORβ) exhibit >5,000‑fold selectivity for RORγ over RORβ, whereas fused‑ring analogues often display only 10‑ to 100‑fold selectivity [1][2]. Although direct selectivity data for CAS 941884‑59‑9 are not yet published, the conservation of the monocyclic thiophene core and the N‑methyl amide motif suggests that a similar selectivity window may be achievable, providing a cleaner pharmacological tool for RORγ‑mediated Th17/IL‑17 pathway studies.

ROR Isoform Selectivity Thiophene Scaffold Nuclear Receptor Modulation

Evidence of Glucokinase‑Activating Potential in Thiophene‑Carboxamide Series Suggests a Distinct Therapeutic Niche

Independent patent filings by Sanwa Kagaku Kenkyusho specifically claim thiophene‑3‑carboxamide derivatives with an acetamido‑sulfonyl‑phenyl moiety as glucokinase (GK) activators, reporting EC₅₀ values for representative examples in the sub‑micromolar range (EC₅₀ ~130–170 nM for human recombinant GK at 5 mM glucose) [1][2]. Although CAS 941884‑59‑9 itself has not been tested in a published GK activation assay, it maps directly onto the Markush structure of the patent series, distinguishing it from the RORγ‑focused analogues described above. This dual‑target relevance means the compound can serve as a versatile intermediate for both immunology (RORγ) and metabolic‑disease (GK) lead discovery, a feature not shared by dedicated RORγ inverse agonists such as TBC11251 (endothelin receptor A antagonist, Ki = 0.43 nM) [3].

Glucokinase Activation Type 2 Diabetes Insulin Secretion

Ethylsulfonyl Substituent Confers Potency Advantages Over Methyl‑ or Unsubstituted Phenylacetamido Analogues

In the RORγ series, replacement of the ethylsulfonyl group with a methylsulfonyl or des‑sulfonyl phenyl decreases binding affinity by 5‑ to 50‑fold. For example, the des‑sulfonyl analogue of BDBM50445876 loses detectable RORγ binding at concentrations up to 10 µM, while the methylsulfonyl congener shows an IC50 of ~100 nM compared to 2 nM for the ethylsulfonyl parent [1]. The ethyl group optimally fills a hydrophobic sub‑pocket in the RORγ ligand‑binding domain, as confirmed by X‑ray crystallography of the related 2‑[4‑(ethylsulfonyl)phenyl]‑N‑{5‑[2‑(2‑methylpropyl)benzoyl]‑4‑phenyl‑1,3‑thiazol‑2‑yl}acetamide (PDB 5yp5) [2]. This structure‑based evidence supports the conclusion that the ethylsulfonyl group in CAS 941884‑59‑9 is a critical pharmacophoric element that cannot be altered without significant loss of target engagement.

Sulfone SAR RORγ Binding Affinity Metabolic Stability

Best‑Fit Research and Industrial Application Scenarios for 2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide (CAS 941884-59-9)


RORγ‑Targeted Probe Development for Th17‑Mediated Autoimmune Disease Models

The compound’s structural alignment with high‑affinity monocyclic thiophene‑carboxamide RORγ inverse agonists (IC50 ~ 2–7 nM for close analogues) makes it a logical starting point for medicinal chemistry efforts aimed at RORγ‑driven indications such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Its low molecular weight and logP favour iterative optimisation toward orally bioavailable candidates with reduced phospholipidosis risk, a known liability for lipophilic RORγ modulators [1]. Researchers can use CAS 941884‑59‑9 as a fragment‑like lead that maintains the critical ethylsulfonyl pharmacophore while allowing vector‑based elaboration at the N‑methyl amide position.

Glucokinase Activator Discovery for Type 2 Diabetes and Metabolic Syndrome

Patent filings explicitly covering thiophene‑3‑carboxamides with acetamido‑sulfonyl‑phenyl substituents as glucokinase activators position CAS 941884‑59‑9 within a chemotype that has yielded sub‑micromolar GK activators (EC₅₀ ~130–170 nM) [2]. Unlike dedicated RORγ modulators, this compound has the potential to lower the glucose threshold for insulin secretion, providing a dual‑use scaffold for metabolic disease programmes. Procurement of this compound enables parallel screening in both RORγ and GK assays without investing in separate, target‑dedicated chemical series.

Physicochemical Benchmarking and Computational Modelling Studies

With a measured or calculated logP of 1.8, moderate topological polar surface area (tPSA ~88 Ų), and only five rotatable bonds, CAS 941884‑59‑9 serves as an excellent physicochemical benchmark for computational chemists developing predictive models of permeability, solubility, and metabolic stability within the thiophene‑carboxamide chemical space [3]. Its availability as a single, well‑characterised compound (ZINC entry ZINC000028256288) facilitates the validation of in silico ADME models against experimental data generated in‑house.

Negative Control or Selectivity Tool in ROR Isoform Profiling

Based on the demonstrated >5,000‑fold RORγ/RORβ selectivity of structurally proximal monocyclic thiophene‑carboxamides, CAS 941884‑59‑9 can be deployed as a gamma‑selective probe (or a scaffold for generating such probes) in panels that include RORα, RORβ, and RORγ [4]. This application is particularly valuable in nuclear receptor profiling studies where isoform‑selective chemical tools are scarce, and off‑target activity at RORα or RORβ complicates phenotypic data interpretation.

Quote Request

Request a Quote for 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.